molecular formula C29H20ClFN4O3S B307446 7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide

7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide

Cat. No.: B307446
M. Wt: 559 g/mol
InChI Key: QHVHZRPQSGBFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide typically involves multi-step reactionsThe final step involves the attachment of the 2-chlorobenzyl sulfide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C29H20ClFN4O3S

Molecular Weight

559 g/mol

IUPAC Name

1-[3-[(2-chlorophenyl)methylsulfanyl]-6-[5-(4-fluorophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C29H20ClFN4O3S/c1-17(36)35-23-9-5-3-7-21(23)26-27(32-29(34-33-26)39-16-19-6-2-4-8-22(19)30)38-28(35)25-15-14-24(37-25)18-10-12-20(31)13-11-18/h2-15,28H,16H2,1H3

InChI Key

QHVHZRPQSGBFQU-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(O5)C6=CC=C(C=C6)F

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=CC=C(O5)C6=CC=C(C=C6)F

Origin of Product

United States

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